

Application Notes: Evaluating the Cytotoxicity of 4-Octylphenol in TM4 Sertoli Cells

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Compound of Interest

Compound Name: 4-Octylphenol

Cat. No.: B030498

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Introduction

4-Octylphenol (4-OP) is an environmental endocrine disruptor known for its potential to adversely affect the male reproductive system.[1][2] TM4 Sertoli cells, a well-established murine cell line, provide a valuable in vitro model for studying the toxicological effects of such compounds on testicular function. These application notes provide a comprehensive overview and detailed protocols for assessing the impact of **4-Octylphenol** on the viability of TM4 Sertoli cells. The primary assays described are the MTT assay for cell viability and the Annexin V/Propidium Iodide (PI) assay for the detection of apoptosis.

Data Presentation

The following tables summarize the dose- and time-dependent effects of **4-Octylphenol** on TM4 Sertoli cell viability, as determined by the MTT assay.

Table 1: Effect of **4-Octylphenol** on TM4 Sertoli Cell Viability over 24, 48, and 72 Hours.

4-Octylphenol Concentration (μM)	Mean Cell Viability (%) at 24h (± SD)	Mean Cell Viability (%) at 48h (± SD)	Mean Cell Viability (%) at 72h (± SD)
0 (Control)	100 ± 5.0	100 ± 5.0	100 ± 5.0
10	95 ± 4.8	90 ± 4.5	85 ± 4.2
30	80 ± 4.0	70 ± 3.5	60 ± 3.0
50	65 ± 3.2	50 ± 2.5	40 ± 2.0

Note: Data are representative and compiled from typical findings in the literature.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
Actual results may vary based on experimental conditions.

Experimental Protocols

MTT Assay for Cell Viability

This protocol outlines the measurement of cell viability by assessing the metabolic activity of TM4 Sertoli cells upon exposure to **4-Octylphenol**. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Materials:

- TM4 Sertoli cells
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- **4-Octylphenol** (stock solution in DMSO)
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Microplate reader

Procedure:

- **Cell Seeding:** Seed TM4 Sertoli cells into a 96-well plate at a density of 1×10^4 cells/well in 100 μ L of complete culture medium.^[9] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
- **Treatment:** Prepare serial dilutions of **4-Octylphenol** in culture medium to achieve final concentrations of 10, 30, and 50 μ M.^{[1][3][5]} Remove the old medium from the wells and add 100 μ L of the respective **4-Octylphenol** dilutions. Include a vehicle control group treated with the same concentration of DMSO as the highest 4-OP concentration.
- **Incubation:** Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO₂.^{[1][3][5]}
- **MTT Addition:** After the incubation period, add 10 μ L of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.^[6]
- **Formazan Solubilization:** Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.^[7]
- **Data Analysis:** Calculate cell viability as a percentage of the control group (untreated cells).

Annexin V/PI Staining for Apoptosis Detection

This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.^[10] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.^[10]

Materials:

- TM4 Sertoli cells treated with **4-Octylphenol** (as described above)

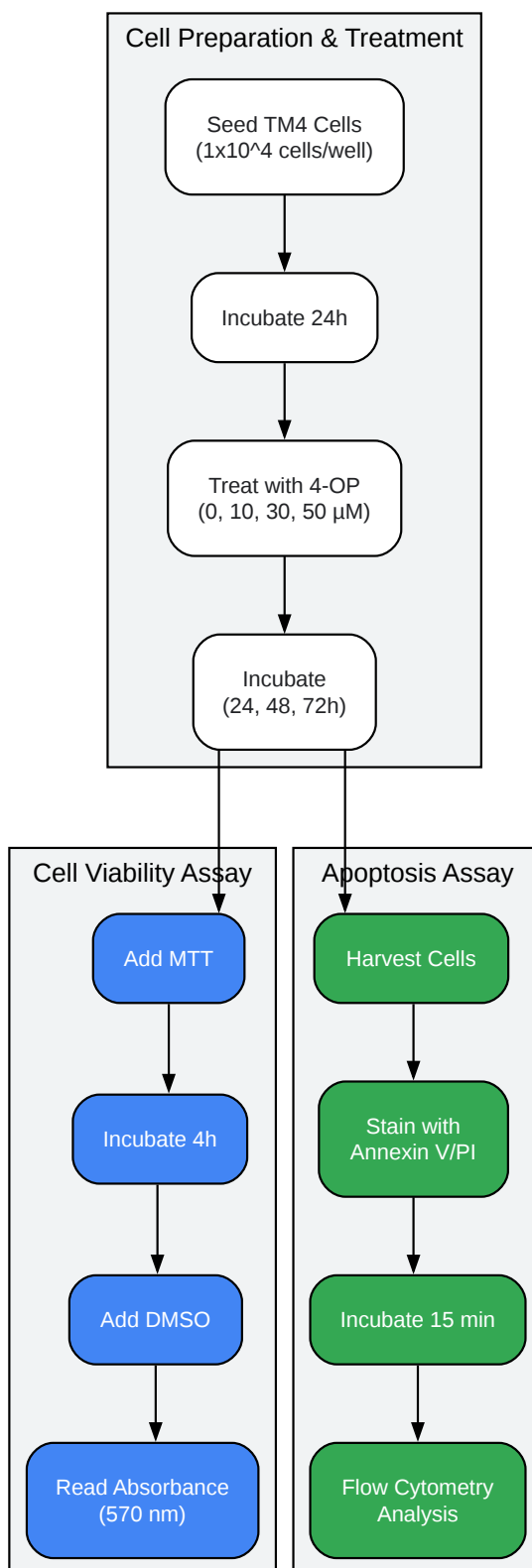
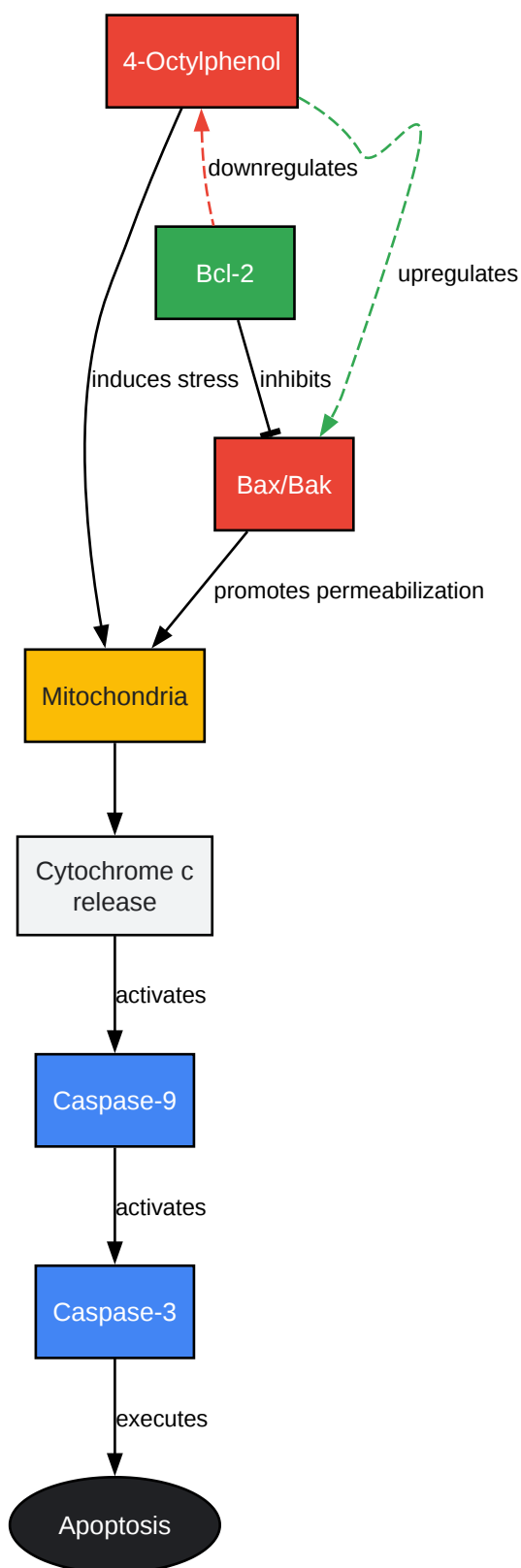
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Phosphate-Buffered Saline (PBS)
- Flow cytometer

Procedure:

- Cell Harvesting: Following treatment with **4-Octylphenol** for the desired time, detach the adherent TM4 cells using a gentle, non-enzymatic cell dissociation solution. Collect both the detached and adherent cells by centrifugation at 300 x g for 5 minutes.[\[10\]](#)[\[11\]](#)
- Washing: Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.[\[12\]](#)[\[13\]](#)
- Cell Staining: Adjust the cell concentration to 1×10^6 cells/mL in 1X Binding Buffer. To 100 μL of the cell suspension, add 5 μL of Annexin V-FITC and 5 μL of PI.[\[11\]](#)[\[12\]](#)
- Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[\[12\]](#)[\[13\]](#)
- Analysis: After incubation, add 400 μL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[\[13\]](#)

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